An In-depth Technical Guide to Diethyl 2,4-dibromopentanedioate (CAS: 870-78-0)
An In-depth Technical Guide to Diethyl 2,4-dibromopentanedioate (CAS: 870-78-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of diethyl 2,4-dibromopentanedioate, a versatile building block in synthetic organic chemistry. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, properties, and applications, particularly in the realm of heterocyclic chemistry and drug discovery.
Introduction: A Versatile Dibromoester
Diethyl 2,4-dibromopentanedioate, also known as diethyl 2,4-dibromoglutarate, is an aliphatic carboxylic acid derivative with the chemical formula C₉H₁₄Br₂O₄.[1][2] Its structure features a five-carbon chain with bromine atoms at the 2 and 4 positions and two ethyl ester groups at the termini. This bifunctional nature, with two reactive bromine atoms, makes it a valuable intermediate for constructing complex molecular architectures.[2] It is particularly noted for its utility in the synthesis of pharmaceuticals and fine chemicals, especially in the development of heterocyclic compounds.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of diethyl 2,4-dibromopentanedioate is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of Diethyl 2,4-dibromopentanedioate
| Property | Value | Source(s) |
| CAS Number | 870-78-0 | [3][4] |
| Molecular Formula | C₉H₁₄Br₂O₄ | [2][4] |
| Molecular Weight | 346.01 g/mol | [2][4] |
| Boiling Point | 163-164 °C at 11 Torr | [4] |
| Density | 1.6042 g/cm³ | [4] |
| MDL Number | MFCD31697873 | [1] |
Spectroscopic Characterization
2.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethyl ester groups and the protons on the pentanedioate backbone.
-
Ethyl Ester Protons: A triplet integrating to 6H around 1.2-1.3 ppm (CH₃) and a quartet integrating to 4H around 4.1-4.2 ppm (OCH₂).
-
Backbone Protons:
-
The protons at the 2- and 4-positions (CHBr) are expected to appear as a multiplet in the downfield region, likely between 4.0 and 4.5 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group.
-
The methylene protons at the 3-position (CH₂) would likely appear as a multiplet around 2.5-3.0 ppm.
-
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
-
Carbonyl Carbons (C=O): Expected to be in the range of 168-172 ppm.[5][6][7]
-
Carbons bonded to Bromine (C-Br): Expected to appear in the range of 40-55 ppm.
-
Ethyl Ester Carbons: The OCH₂ carbon should be around 60-62 ppm, and the CH₃ carbon around 14 ppm.[5][6][7]
-
Methylene Carbon (C-3): The central CH₂ group is expected to have a chemical shift in the range of 30-40 ppm.
2.1.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorptions of the functional groups present.
-
C=O Stretch: A strong absorption band is expected around 1730-1750 cm⁻¹ for the ester carbonyl groups.
-
C-O Stretch: A band in the region of 1100-1300 cm⁻¹ corresponding to the C-O single bond of the ester.
-
C-Br Stretch: A band in the lower frequency region, typically between 500 and 600 cm⁻¹.
-
C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
2.1.4. Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry would likely show fragmentation patterns characteristic of esters and halogenated compounds.
-
Molecular Ion (M+): A molecular ion peak at m/z 344, 346, and 348 with a characteristic isotopic pattern for two bromine atoms would be expected, though it may be weak.
-
Key Fragments: Common fragmentation pathways would include the loss of an ethoxy group (-OCH₂CH₃, M-45), loss of an ethyl group (-CH₂CH₃, M-29), and cleavage of the carbon-bromine bond (M-79/81).[8][9]
Synthesis of Diethyl 2,4-dibromopentanedioate
The primary route for the synthesis of diethyl 2,4-dibromopentanedioate is the esterification of 2,4-dibromoglutaric acid. While a specific, detailed protocol for this exact transformation is not widely published, a general procedure can be adapted from standard esterification methods.
Conceptual Synthesis Workflow
The synthesis involves the reaction of the dicarboxylic acid with an excess of ethanol in the presence of an acid catalyst.
Caption: Conceptual workflow for the synthesis of diethyl 2,4-dibromopentanedioate.
General Experimental Protocol (Self-Validating System)
This protocol is based on established methods for Fischer esterification and should be optimized for specific laboratory conditions.[10][11]
Materials:
-
2,4-Dibromoglutaric acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dibromoglutaric acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in dichloromethane or diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diethyl 2,4-dibromopentanedioate by vacuum distillation to yield the final product.
Applications in Heterocyclic Synthesis: The Pyridazine Core
A significant application of diethyl 2,4-dibromopentanedioate is in the synthesis of heterocyclic compounds, leveraging the reactivity of its two bromine atoms. A prime example is the synthesis of pyridazine derivatives through reaction with hydrazine.[12][13]
Reaction Mechanism: Formation of a Dihydropyridazine Derivative
The reaction proceeds through a double nucleophilic substitution, where the nitrogen atoms of hydrazine displace the bromine atoms of the dibromoester, followed by cyclization.
Caption: Reaction pathway for the synthesis of a dihydropyridazine derivative.
Experimental Protocol: Synthesis of 3,6-Dicarbethoxy-4,5-dihydropyridazine
This protocol is adapted from established procedures for the synthesis of pyridazines from 1,4-dicarbonyl compounds or their equivalents.[1][12][14]
Materials:
-
Diethyl 2,4-dibromopentanedioate
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine or other suitable base
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2,4-dibromopentanedioate in ethanol.
-
Base Addition: Add a suitable base, such as triethylamine, to the solution to scavenge the HBr formed during the reaction.
-
Hydrazine Addition: Slowly add a solution of hydrazine hydrate in ethanol to the reaction mixture at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain 3,6-dicarbethoxy-4,5-dihydropyridazine.
Safety and Handling
As a halogenated organic compound, diethyl 2,4-dibromopentanedioate should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Conclusion
Diethyl 2,4-dibromopentanedioate is a highly functionalized and versatile building block with significant potential in synthetic organic chemistry. Its ability to serve as a precursor to complex molecules, particularly heterocyclic systems like pyridazines, makes it a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering scientists to effectively utilize this compound in their research endeavors.
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